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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic aldehyde, 2-(4-Fluorophenyl)benzaldehyde. Aimed at researchers, scientists, and

professionals in drug development, this document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols. This guide is intended to serve as a foundational resource for the

characterization and utilization of this compound in research and development.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 2-(4-
Fluorophenyl)benzaldehyde. While a complete experimental dataset for this specific

molecule is not readily available in the public domain, the data presented is based on closely

related structures and predictive models to provide a reliable reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.0 s 1H
Aldehyde proton (-

CHO)

~7.9-7.2 m 8H Aromatic protons
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Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~192 Aldehyde Carbonyl (C=O)

~162 (d, J ≈ 245 Hz) C-F of fluorophenyl ring

~125-145 Aromatic carbons

~115 (d, J ≈ 21 Hz) Aromatic carbons ortho to F

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong C=O stretch (aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1230 Strong C-F stretch

Table 4: Mass Spectrometry Data

m/z Ion

200.06 [M]⁺ (Molecular Ion)

199.06 [M-H]⁺

171.06 [M-CHO]⁺

95.04 [C₆H₄F]⁺
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation: Accurately weigh 10-20 mg of 2-(4-Fluorophenyl)benzaldehyde and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; sonication may be used to

aid dissolution.

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. The spectral width is set to cover the

range of proton chemical shifts (typically 0-12 ppm).

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each unique carbon atom. The spectral width is set to cover the range of

carbon chemical shifts (typically 0-200 ppm).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical

shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:
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Sample Preparation (Thin Film Method): Since 2-(4-Fluorophenyl)benzaldehyde is a solid,

a thin film is a suitable method.[3]

Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g.,

dichloromethane or acetone).

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the clean salt plate is recorded first.

Data Acquisition: The salt plate with the sample film is placed in the sample holder, and the

IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. The resulting spectrum shows the infrared absorbance or transmittance of the

sample.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-

MS).

Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-

energy electron beam (typically 70 eV).[4][5] This causes the molecule to ionize and

fragment. EI is a "hard" ionization technique that provides detailed structural information

through fragmentation patterns.[5][6]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier detector records the abundance of each ion.

Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus

m/z. The spectrum is analyzed to identify the molecular ion peak and the fragmentation

pattern.

Mandatory Visualizations
The following diagrams illustrate the workflow for obtaining and analyzing the spectroscopic

data for 2-(4-Fluorophenyl)benzaldehyde.
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Caption: Workflow for Spectroscopic Analysis of 2-(4-Fluorophenyl)benzaldehyde.
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Caption: Electron Ionization Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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